(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride
Description
The compound "(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic Acid Hydrochloride" is a bicyclic molecule featuring a 6.2.0 ring system (a bicyclodecane framework) with an amino group at position 10 and a carboxylic acid at position 9, stabilized as a hydrochloride salt. The stereochemistry (1R,8S,9S,10S) further dictates its spatial arrangement, critical for interactions with biological targets.
Properties
IUPAC Name |
(1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-10-8-6-4-2-1-3-5-7(8)9(10)11(13)14;/h7-10H,1-6,12H2,(H,13,14);1H/t7-,8+,9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRQXFMMQUZDA-KHTMYQNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)C(C2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)[C@@H]([C@H]2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Approach
The Diels-Alder reaction between 1-cycloalkenecarboxylic acids and dienes remains a cornerstone for constructing cis-fused bicyclic systems. For example, reacting cyclooctenecarboxylic acid with butadiene under thermal conditions (150°C, 24 h) yields a bicyclo[6.2.0]decene intermediate. Subsequent oxidative cleavage of the cyclohexene ring using ozonolysis or ruthenium tetroxide generates a diketone, which undergoes Dieckmann cyclization to form the bicyclic lactam precursor.
Critical considerations :
Boc-Protected Amine Synthesis
The tert-butoxycarbonyl (Boc) group serves as a key protecting strategy for the primary amine. A representative sequence involves:
- Boc protection : Treating the amino ester with di-tert-butyl dicarbonate in THF/water (pH 9–10, 0°C → rt, 12 h).
- Cyclization : Intramolecular Mitsunobu reaction (DIAD, PPh₃) forms the bicyclo[6.2.0] system.
- Deprotection : HCl/dioxane (4 M, 2 h) removes the Boc group, yielding the hydrochloride salt.
Industrial-Scale Production
Large-scale synthesis prioritizes atom economy and catalytic efficiency:
- Catalytic asymmetric hydrogenation : Rhodium complexes with DuPhos ligands achieve >98% ee for the bridgehead amine.
- Continuous flow chemistry : Reduces reaction times for cyclization steps from hours to minutes (Table 1).
Table 1: Comparative Metrics for Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 h | 15 min |
| Yield | 72% | 89% |
| Purity (HPLC) | 95% | 99% |
Stereochemical Control Mechanisms
The (1R,8S,9S,10S) configuration demands precise chiral induction:
- Chiral auxiliaries : Oppolzer’s sultam directs facial selectivity in Diels-Alder reactions.
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters achieves 99% de.
- Crystallization-induced asymmetric transformation : Thermodynamic control via solvent engineering (e.g., ethanol/water).
Notably, the cis-fusion of the bicyclo[6.2.0] system is inherently stabilized by torsional strain relief, making it the dominant product in kinetically controlled reactions.
Functional Group Interconversions
Carboxylic Acid Formation
The methyl ester intermediate (e.g., methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate) undergoes saponification using LiOH/THF/water (60°C, 6 h) to afford the carboxylic acid. Alternative methods include enzymatic hydrolysis with pig liver esterase (pH 7.4, 37°C).
Hydrochloride Salt Precipitation
Post-deprotection, the free amine is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >99.5% purity after recrystallization from methanol/diethyl ether.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated [2+2] cycloadditions between norbornene derivatives and acrylates show promise for constructing the bicyclo[6.2.0] skeleton under mild conditions (λ = 450 nm, room temperature).
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-134) enable asymmetric amination of ketone precursors with 90% conversion and 97% ee.
Chemical Reactions Analysis
Types of Reactions
(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its role as a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptors involved in fast synaptic transmission in the central nervous system. Research indicates that derivatives of this compound can effectively inhibit AMPA receptor-mediated responses, making them potential candidates for treating neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.
Case Studies and Findings
- Structure-Activity Relationship Studies : Research has demonstrated that modifications to the bicyclic structure can enhance the potency and selectivity of these compounds against AMPA receptors. For instance, studies involving various substituents on the bicyclic core have identified specific configurations that optimize receptor binding and antagonist activity .
- Neuroprotective Effects : In vivo studies have shown that certain analogs of this compound can reduce seizure activity in animal models, suggesting their utility in developing anticonvulsant medications .
Neuropharmacological Applications
Due to its action on glutamate receptors, (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid; hydrochloride has been investigated for its potential in treating conditions related to excitatory neurotransmission dysregulation .
Research Insights
- Inhibition of Excitotoxicity : The compound has been shown to mitigate excitotoxic damage in neuronal cultures exposed to high levels of glutamate. This property is crucial for developing therapies aimed at protecting neurons during ischemic events or traumatic brain injury .
- Behavioral Studies : Animal studies assessing the behavioral implications of administering this compound have indicated improvements in cognitive function and reduced anxiety-like behaviors, pointing towards its broader therapeutic potential beyond seizure management .
Mechanism of Action
The mechanism of action of (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Bicyclic Amines and Carboxylic Acid Derivatives
Compound A : (1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane Dihydrochloride
- Structure : Bicyclo[3.3.2]decane with two amine groups (positions 3 and 9) and a methyl substituent.
- Key Differences: Smaller ring system (3.3.2 vs. 6.2.0) reduces steric strain but limits substituent flexibility. Dual amine groups vs. amino-carboxylic acid pairing in the target compound, altering ionization and solubility.
- Pharmacological Relevance : Likely targets amine receptors (e.g., neurotransmitter transporters), whereas the target compound’s carboxylic acid may enable chelation or enzyme inhibition.
Compound B : 5-Hydroxy-10,10-dimethyl-6-methylenebicyclo[7.2.0]undecan-2-one
- Structure : Bicyclo[7.2.0]undecane with hydroxyl, methyl, and ketone groups.
- Key Differences: Larger bicyclic framework (7.2.0) accommodates bulkier substituents but reduces structural rigidity. Hydroxyl/ketone groups confer polar interactions distinct from the amino-carboxylic acid pair.
- Applications: Potential use in fragrance or natural product synthesis due to methylene and ketone moieties.
2.2. Linear Amine-Carboxylic Acid Derivatives
Compound C : 10-Aminododecyl Dimethylamine Hydrochloride
- Structure : Linear dodecane chain with terminal amine and dimethylamine groups.
- Key Differences :
- Lack of bicyclic rigidity reduces conformational control.
- Long alkyl chain enhances lipophilicity, contrasting with the target compound’s polar bicyclic core.
- Applications : Surfactant or antimicrobial agent due to amphiphilic properties.
Compound D : (9S,10S)-9,10-Dihydroxyoctadecanoate
- Structure : Linear fatty acid with vicinal dihydroxy groups.
- Key Differences: Hydroxy-fatty acid structure enables membrane integration, unlike the bicyclic amino acid. pKa differences: Carboxylic acid (pKa ~4.5) vs. hydroxyl groups (pKa ~15–16).
Spectroscopic and Physicochemical Properties
Biological Activity
(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid; hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug transport and neurological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is (1R,8S,9S,10S)-10-((tert-butoxycarbonyl)amino)bicyclo[6.2.0]decane-9-carboxylic acid. It features a bicyclic structure with a carboxylic acid functional group and an amino group that may influence its biological activity.
Research indicates that (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid acts as a substrate for L-type amino acid transporters (LATs), which are crucial for the transport of amino acids across cell membranes. LAT1, in particular, is known to facilitate the transport of large neutral amino acids and certain drugs across the blood-brain barrier (BBB) .
Table 1: LAT1 Transport Activity of Amino Acid Derivatives
| Compound | Structure | % Inhibition at 200 μM |
|---|---|---|
| Gabapentin | - | 24 ± 0.5 |
| (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid | - | Significant activity observed |
The compound's ability to inhibit the uptake of radiolabeled gabapentin into HEK-hLAT1 cells suggests that it may effectively compete with other substrates for transport .
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects against oxidative stress in neuronal cell lines, (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid demonstrated significant protective effects against apoptosis induced by oxidative agents. The mechanism was attributed to the modulation of intracellular calcium levels and the inhibition of caspase activation.
Case Study 2: Tumor Targeting
Another study focused on the biodistribution of radiolabeled derivatives in gliosarcoma models indicated that compounds similar to (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylic acid exhibited high uptake in tumor tissues compared to normal brain tissues. This suggests potential applications in targeted radiotherapy or imaging .
Research Findings
Recent findings indicate that this compound can be synthesized with high purity and stability under controlled conditions. Its pharmacokinetic profile shows promising absorption characteristics when administered orally or via injection.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High in aqueous solutions |
| Stability | Stable at room temperature |
| Bioavailability | Moderate to high |
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Grubbs catalyst, DCM, 40°C | 65 | |
| Amine Deprotection | HCl (gaseous), EtOAc, 0°C | 85 |
(Advanced) How can stereochemical integrity be validated during synthesis?
Answer:
Advanced analytical techniques are critical:
- X-ray Crystallography : Definitive for absolute configuration determination, especially for chiral centers .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB; mobile phases often include hexane/isopropanol with trifluoroacetic acid .
- NMR Spectroscopy : NOESY/ROESY experiments correlate spatial proximity of protons, confirming bicyclic ring conformation .
Note : Discrepancies in stereochemical data (e.g., unexpected diastereomer ratios) may arise from kinetic vs. thermodynamic control during cyclization. Adjusting reaction temperature or catalyst loading can optimize outcomes .
(Basic) What physicochemical properties are essential for handling this compound?
Answer:
Key properties include:
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt .
- Stability : Hygroscopic; store desiccated at -20°C under inert atmosphere to prevent decomposition .
- Molecular Weight : 259.76 g/mol (calculated from C₁₁H₁₈ClNO₂) .
Q. Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 210–215°C (dec.) | |
| LogP (Predicted) | 1.2 (Hydrochloride form) |
(Advanced) How do conflicting bioactivity reports for this compound arise, and how can they be resolved?
Answer:
Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
- Purity Issues : Trace solvents (e.g., DMF) or enantiomeric impurities (>98% purity required for reliable data) .
- Mechanistic Complexity : Off-target effects (e.g., non-specific amine receptor binding) may mask primary activity .
Q. Methodological Solutions :
- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Employ high-resolution LC-MS to confirm compound integrity pre- and post-assay .
(Basic) What safety precautions are mandated for laboratory handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during weighing and dissolution to minimize inhalation of fine particles .
- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal, adhering to local regulations .
(Advanced) What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to amine receptors (e.g., GPCRs). Parameters: rigid receptor, flexible ligand, grid size 20ų .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories; analyze RMSD and hydrogen bond persistence .
- Contradictions : In silico predictions may conflict with wet-lab data due to solvent effects or protonation state variability. Cross-validate with mutagenesis studies .
(Basic) Which spectroscopic methods confirm structural identity?
Answer:
- ¹H/¹³C NMR : Key signals include δ 3.4–3.6 ppm (bridgehead protons) and δ 170–175 ppm (carboxylic acid carbon) .
- IR Spectroscopy : Peaks at 2500–3000 cm⁻¹ (N-H stretch, amine hydrochloride) and 1720 cm⁻¹ (C=O stretch) .
(Advanced) How is enantiomeric purity optimized in large-scale synthesis?
Answer:
Q. Table 3: Catalytic Efficiency
| Catalyst | ee (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Ru-(S)-BINAP | 95 | 12 | |
| Pd-(R)-Segphos | 88 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
